molecular formula C12H15ClN2O3 B14656682 Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate CAS No. 53682-76-1

Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate

Cat. No.: B14656682
CAS No.: 53682-76-1
M. Wt: 270.71 g/mol
InChI Key: GKPAOZPDOASKCI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diazenyl group attached to a methoxyphenyl ring, which is further connected to a chlorinated propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the methoxyphenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Hydroxy derivatives.

    Reduction: Amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate can be compared with other similar compounds such as:

    Ethyl 2-chloropropanoate: Lacks the diazenyl and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.

    Ethyl 2-methoxyphenylpropanoate:

    Ethyl 2-diazenylpropanoate: Lacks the methoxyphenyl group, which influences its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53682-76-1

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-methoxyphenyl)diazenyl]propanoate

InChI

InChI=1S/C12H15ClN2O3/c1-4-18-11(16)12(2,13)15-14-9-7-5-6-8-10(9)17-3/h5-8H,4H2,1-3H3

InChI Key

GKPAOZPDOASKCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(N=NC1=CC=CC=C1OC)Cl

Origin of Product

United States

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